6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid: is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is of interest due to its unique structural features, which include an amino group, a cyano group, and a fluorophenyl group attached to the picolinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano and fluorophenyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 6-Amino-3-(5-cyano-2-chlorophenyl)picolinic acid
- 6-Amino-3-(5-cyano-2-bromophenyl)picolinic acid
- 6-Amino-3-(5-cyano-2-methylphenyl)picolinic acid
Comparison: Compared to its analogs, 6-Amino-3-(5-cyano-2-fluorophenyl)picolinic acid has unique properties due to the presence of the fluorine atom. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its biological activity and making it more suitable for certain applications.
Properties
IUPAC Name |
6-amino-3-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-7(6-15)5-9(10)8-2-4-11(16)17-12(8)13(18)19/h1-5H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGNZCNKILRYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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